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Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

Frutinone A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus,

such as Polygala fruticosa. It has garnered scientific interest due to its notable biological

activities, including antifungal properties and potent inhibition of cytochrome P450 1A2

(CYP1A2). This technical guide provides a detailed overview of the known physical and

chemical properties, biological activities, and relevant experimental methodologies related to

Frutinone A.

Physical and Chemical Properties
Frutinone A is a small molecule with a rigid, planar structure. Its key physicochemical

properties are summarized in the table below. While extensive solubility data is not readily

available in the literature, its flavonoid-like structure suggests it is likely soluble in organic

solvents like DMSO and alcohols, with limited solubility in water.
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Property Value Reference

Molecular Formula C₁₆H₈O₄ [1][2]

Molecular Weight 264.23 g/mol [1][2]

CAS Number 38210-27-4 [1]

Appearance Data not available

Melting Point >181 °C (decomposes)

Boiling Point 461.2 °C at 760 mmHg

Density 1.49 g/cm³

Solubility Data not available

Storage 2-8°C

Spectral Data
Detailed spectral data for Frutinone A is not extensively published. However, characterization

is typically performed using standard spectroscopic techniques.

¹H and ¹³C NMR: The aromatic nature of Frutinone A would result in a series of signals in

the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm). The ¹³C NMR spectrum

would show characteristic peaks for carbonyl carbons (in the lactone and ketone groups),

aromatic carbons, and carbons involved in the ether linkages.

FT-IR: The infrared spectrum of Frutinone A would be expected to show characteristic

absorption bands for C=O stretching (from the ketone and lactone moieties), C-O-C

stretching (from the ether linkages), and C=C stretching from the aromatic rings.

UV-Vis: As a flavonoid-like compound, Frutinone A is expected to exhibit strong UV

absorbance. By analogy to similar compounds, absorption maxima would likely be observed

in the ranges of 230-290 nm and 300-350 nm in solvents like methanol or ethanol.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

its molecular weight. Fragmentation patterns would likely involve the loss of carbonyl groups

(CO) and retro-Diels-Alder reactions characteristic of flavonoid-type structures.
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Biological Activities and Signaling Pathways
Antifungal Activity
Frutinone A has demonstrated significant antifungal activity against various fungal species.

Notably, it has been reported to be effective against Cladosporium cucumerinum.

Inhibition of Cytochrome P450 1A2 (CYP1A2)
A key biological activity of Frutinone A is its potent and selective inhibition of CYP1A2, a

crucial enzyme in drug metabolism. Studies have shown that Frutinone A is a reversible

inhibitor of CYP1A2 with an IC₅₀ value of 0.56 µM. The mode of inhibition is reported to be

mixed or competitive, depending on the substrate used in the assay. This potent inhibition

suggests a potential for drug-herb interactions if Frutinone A or extracts containing it are co-

administered with drugs metabolized by CYP1A2.

The following diagram illustrates the inhibitory effect of Frutinone A on the metabolic activity of

CYP1A2.
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Frutinone A inhibits CYP1A2 metabolism.

Experimental Protocols
Detailed, validated experimental protocols for the isolation, purification, and specific biological

assays of Frutinone A are not widely available in the public domain. The following sections

provide generalized methodologies based on common practices for similar compounds.

Total Synthesis of Frutinone A
A protocol for the total synthesis of Frutinone A has been described, which involves a three-

step process starting from 2'-hydroxyacetophenone. The key steps include a Baker-

Venkataraman rearrangement followed by an intramolecular nucleophilic substitution.
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Total Synthesis Workflow of Frutinone A
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A three-step total synthesis of Frutinone A.
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General Protocol for Antifungal Susceptibility Testing
(Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration

(MIC) of a compound against a fungal strain.

Preparation of Fungal Inoculum:

Culture the fungal strain (e.g., Cladosporium cucumerinum) on an appropriate agar

medium.

Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween

80).

Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL)

using a hemocytometer or by spectrophotometric methods.

Preparation of Frutinone A Solutions:

Prepare a stock solution of Frutinone A in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an

appropriate broth medium (e.g., RPMI-1640).

Inoculation and Incubation:

Add the standardized fungal inoculum to each well of the microtiter plate containing the

different concentrations of Frutinone A.

Include positive (fungus in broth without Frutinone A) and negative (broth only) controls.

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period

(e.g., 48-72 hours).

Determination of MIC:

The MIC is defined as the lowest concentration of Frutinone A that causes complete

visual inhibition of fungal growth.
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Broth Microdilution Antifungal Assay Workflow
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Workflow for antifungal susceptibility testing.

Conclusion
Frutinone A is a promising natural product with well-defined biological activities, particularly as

an antifungal agent and a potent inhibitor of CYP1A2. While its fundamental physicochemical

properties are known, a more detailed characterization, including comprehensive solubility and

spectral data, would be beneficial for its further development as a research tool or therapeutic

lead. The synthetic route provides access to the molecule for further studies, and standardized

biological assays will be crucial for a more in-depth understanding of its mechanism of action
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and potential applications. This guide serves as a foundational resource for professionals

engaged in the study and development of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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